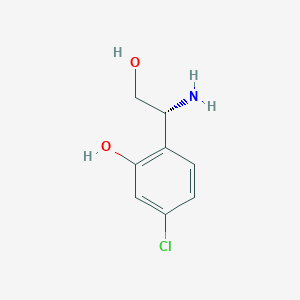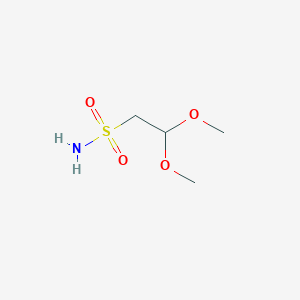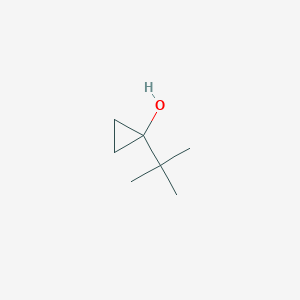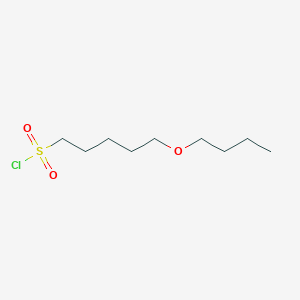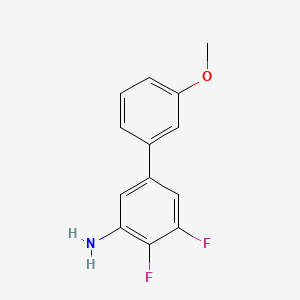
2,3-Difluoro-5-(3-methoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-5-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a methoxy group at the 3 position, and an aniline group at the 5 position on the benzene ring. The unique substitution pattern on the benzene ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(3-methoxyphenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the overall efficiency and safety of the production . These methods aim to reduce the number of reaction steps, minimize waste, and improve the purity of the final product.
化学反応の分析
Types of Reactions
2,3-Difluoro-5-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
科学的研究の応用
2,3-Difluoro-5-(3-methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 2,3-Difluoro-5-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
2,3-Difluoroaniline: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3,5-Difluoroaniline: Another similar compound with fluorine atoms at different positions, affecting its chemical behavior and applications.
2,5-Difluoroaniline:
Uniqueness
2,3-Difluoro-5-(3-methoxyphenyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C13H11F2NO |
|---|---|
分子量 |
235.23 g/mol |
IUPAC名 |
2,3-difluoro-5-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
InChIキー |
HRHBAHBNBORVQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




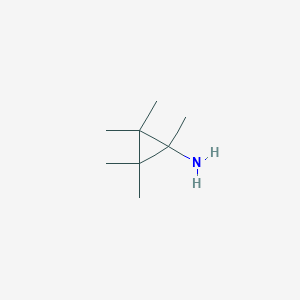
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
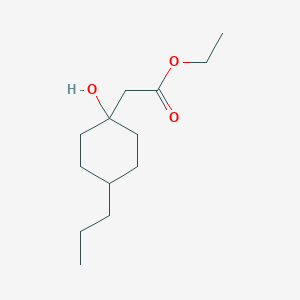
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
